molecular formula C19H23Cl3N4O2 B13782141 Acetamide, N-(3,4-dihydro-4-oxo-3-quinazolinylmethyl)-2-(N-ethylanilino)-, trihydrochloride CAS No. 70395-18-5

Acetamide, N-(3,4-dihydro-4-oxo-3-quinazolinylmethyl)-2-(N-ethylanilino)-, trihydrochloride

Cat. No.: B13782141
CAS No.: 70395-18-5
M. Wt: 445.8 g/mol
InChI Key: QYHXSTCSRFWHPT-UHFFFAOYSA-N
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Description

Acetamide, N-(3,4-dihydro-4-oxo-3-quinazolinylmethyl)-2-(N-ethylanilino)-, trihydrochloride is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3,4-dihydro-4-oxo-3-quinazolinylmethyl)-2-(N-ethylanilino)-, trihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Acetamide Group: This step involves the reaction of the quinazolinone core with acetic anhydride or acetyl chloride.

    Attachment of the N-ethylanilino Group: This can be done through nucleophilic substitution reactions using ethylaniline and appropriate activating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Acetamide, N-(3,4-dihydro-4-oxo-3-quinazolinylmethyl)-2-(N-ethylanilino)-, trihydrochloride has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

    Industry: Its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The N-ethylanilino group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds with the quinazolinone core, such as 2-methyl-4(3H)-quinazolinone.

    Acetamide Derivatives: Compounds like N-phenylacetamide.

Uniqueness

What sets Acetamide, N-(3,4-dihydro-4-oxo-3-quinazolinylmethyl)-2-(N-ethylanilino)-, trihydrochloride apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

70395-18-5

Molecular Formula

C19H23Cl3N4O2

Molecular Weight

445.8 g/mol

IUPAC Name

ethyl-[2-oxo-2-[(4-oxo-3H-quinazoline-1,3-diium-3-yl)methylamino]ethyl]-phenylazanium;trichloride

InChI

InChI=1S/C19H20N4O2.3ClH/c1-2-22(15-8-4-3-5-9-15)12-18(24)21-14-23-13-20-17-11-7-6-10-16(17)19(23)25;;;/h3-11,13H,2,12,14H2,1H3,(H,21,24);3*1H

InChI Key

QYHXSTCSRFWHPT-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC(=O)NC[NH+]1C=[NH+]C2=CC=CC=C2C1=O)C3=CC=CC=C3.[Cl-].[Cl-].[Cl-]

Origin of Product

United States

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